molecular formula C15H13F2NO4 B023523 (S)-Ethyl 9,10-difluoro-3-methyl-7-oxo-3,7-dihydro-2H-[1,4]oxazino[2,3,4-ij]quinoline-6-carboxylate CAS No. 106939-34-8

(S)-Ethyl 9,10-difluoro-3-methyl-7-oxo-3,7-dihydro-2H-[1,4]oxazino[2,3,4-ij]quinoline-6-carboxylate

Cat. No. B023523
M. Wt: 309.26 g/mol
InChI Key: TZSXJUSNOOBBOP-ZETCQYMHSA-N
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Description

Synthesis Analysis

The synthesis of related compounds involves complex organic reactions aimed at introducing specific functional groups that contribute to the molecule's activity. A practical synthesis approach for similar molecules, like ethyl 6,7-difluoro-1-methyl-4-oxo-4H-[1,3]thiazeto[3,2-a]quinoline-3-carboxylate, a key intermediate for new tricyclic quinolones, employs chlorination and subsequent reactions to achieve the desired structure (Matsuoka et al., 1997). Such processes highlight the intricate steps involved in creating complex molecules with potential biological activity.

Molecular Structure Analysis

The molecular structure of compounds within this category often features a quinoline core, which is crucial for their biological activity. The difluoro and methyl groups attached to this core can significantly impact the molecule's electronic configuration and, subsequently, its reactivity and interactions with biological targets. Studies on similar structures emphasize the importance of specific substituents in determining the compound's properties and potential applications (Parikh et al., 1988).

Scientific Research Applications

Synthesis and Design

  • This compound has been a focus in the design and synthesis of new fluoroquinolone derivatives. For instance, Weng Ling-ling (2009) describes its use in the synthesis of eight new fluoroquinolone compounds, showcasing its potential in creating diverse medicinal compounds (Weng Ling-ling, 2009).

Chemical Synthesis Techniques

  • Cheng De-jun (2004) explored a synthetic method for a similar compound, demonstrating the practicality and industry applicability of the synthesis route. This highlights the compound's relevance in industrial chemical synthesis processes (Cheng De-jun, 2004).

Antimicrobial Activity

  • M. Dinakaran et al. (2008) synthesized novel ofloxacin derivatives from this compound, evaluating their antimicrobial activities, particularly against Mycobacterium tuberculosis, indicating its potential use in developing treatments for bacterial infections (M. Dinakaran et al., 2008).

Intermediate in Drug Synthesis

  • V. Parikh et al. (1988) developed a new synthesis method for a similar compound, used as an intermediate in the synthesis of quinolone antibacterials, underscoring its role in the production of important pharmaceutical agents (V. Parikh et al., 1988).

properties

IUPAC Name

ethyl (2S)-6,7-difluoro-2-methyl-10-oxo-4-oxa-1-azatricyclo[7.3.1.05,13]trideca-5(13),6,8,11-tetraene-11-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13F2NO4/c1-3-21-15(20)9-5-18-7(2)6-22-14-11(17)10(16)4-8(12(14)18)13(9)19/h4-5,7H,3,6H2,1-2H3/t7-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TZSXJUSNOOBBOP-ZETCQYMHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CN2C(COC3=C2C(=CC(=C3F)F)C1=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)C1=CN2[C@H](COC3=C2C(=CC(=C3F)F)C1=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13F2NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00356837
Record name Ethyl (3S)-9,10-difluoro-3-methyl-7-oxo-2,3-dihydro-7H-[1,4]oxazino[2,3,4-ij]quinoline-6-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00356837
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

309.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(S)-Ethyl 9,10-difluoro-3-methyl-7-oxo-3,7-dihydro-2H-[1,4]oxazino[2,3,4-ij]quinoline-6-carboxylate

CAS RN

106939-34-8
Record name Ethyl (3S)-9,10-difluoro-2,3-dihydro-3-methyl-7-oxo-7H-pyrido[1,2,3-de]-1,4-benzoxazine-6-carboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=106939-34-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (3S)-9,10-Difluoro-2,3-dihidro-3-metil-7-oxo-7H-pyrido(1,2,3-de)-1,4-benzoxacine-6-carboxilic acid ethyl ester
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0106939348
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Ethyl (3S)-9,10-difluoro-3-methyl-7-oxo-2,3-dihydro-7H-[1,4]oxazino[2,3,4-ij]quinoline-6-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00356837
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name ethyl (3S)-9,10-difluoro-3-methyl-7-oxo-2,3-dihydro-7H-[1,4]oxazino[2,3,4-ij]quinoline-6-carboxylate
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